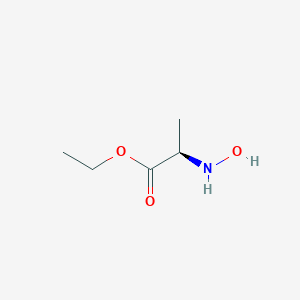
Ethyl (2R)-2-(hydroxyamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-(hydroxyamino)propanoate is a chemical compound with the molecular formula C5H11NO3. It is also known as L-hydroxyamino acid ethyl ester and is used in the synthesis of various pharmaceuticals. This compound has gained significant attention in the scientific community due to its potential applications in drug development and research. In
Aplicaciones Científicas De Investigación
Ethyl (2R)-2-(hydroxyamino)propanoate has various potential applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl (2R)-2-(hydroxyamino)propanoate is not well understood. However, it is believed to act as a nucleophile and can form covalent bonds with various electrophiles. This property makes it useful in the synthesis of pharmaceuticals and other organic compounds.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2R)-2-(hydroxyamino)propanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacterial and viral strains, making it a potential antibiotic and antiviral agent. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its high yield and cost-effectiveness. Additionally, this compound is relatively stable and can be stored for long periods without degradation. However, one limitation of using Ethyl (2R)-2-(hydroxyamino)propanoate in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it.
Direcciones Futuras
There are several future directions for the use of Ethyl (2R)-2-(hydroxyamino)propanoate in scientific research. One potential application is in the development of new antibiotics and antiviral agents. This compound may also be useful in the treatment of neurodegenerative diseases and could be further studied for its neuroprotective effects. Additionally, Ethyl (2R)-2-(hydroxyamino)propanoate may have potential applications in asymmetric synthesis as a chiral auxiliary. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
Ethyl (2R)-2-(hydroxyamino)propanoate can be synthesized through a multistep process involving the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The product is then purified using various techniques, including recrystallization, column chromatography, and distillation. The yield of this synthesis method is typically high, making it a cost-effective and efficient way to produce Ethyl (2R)-2-(hydroxyamino)propanoate.
Propiedades
Número CAS |
120049-41-4 |
|---|---|
Nombre del producto |
Ethyl (2R)-2-(hydroxyamino)propanoate |
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
ethyl (2R)-2-(hydroxyamino)propanoate |
InChI |
InChI=1S/C5H11NO3/c1-3-9-5(7)4(2)6-8/h4,6,8H,3H2,1-2H3/t4-/m1/s1 |
Clave InChI |
WDYSSBPZPQWYSS-SCSAIBSYSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)NO |
SMILES |
CCOC(=O)C(C)NO |
SMILES canónico |
CCOC(=O)C(C)NO |
Sinónimos |
D-Alanine, N-hydroxy-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



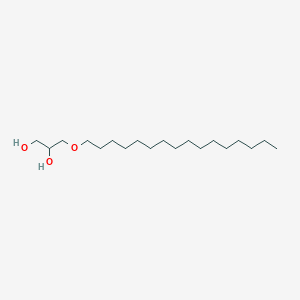
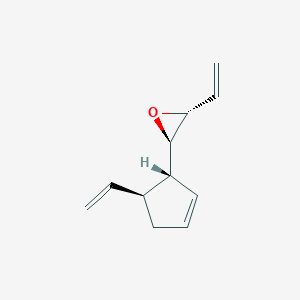
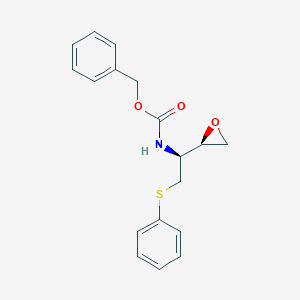
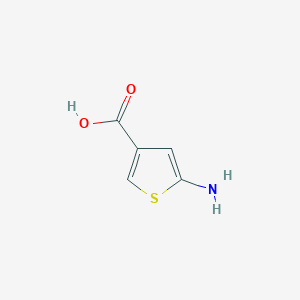

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
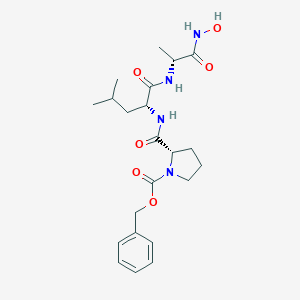
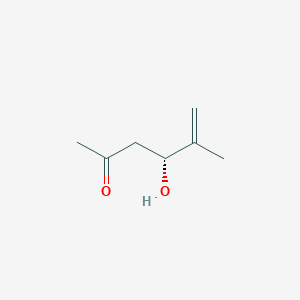

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

